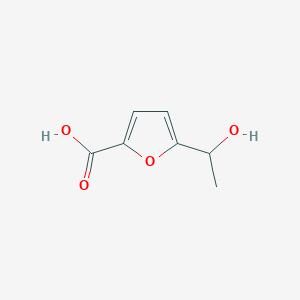

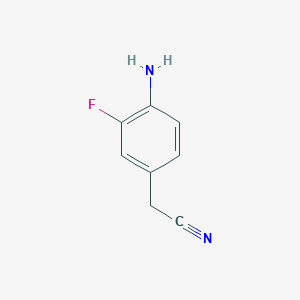

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-substituted 2,4-dioxobutanoic acids, including derivatives similar to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, has been explored for their inhibitory properties in vitro against glycolic acid oxidase, with specific lipophilic 4-substituents enhancing potency (Williams et al., 1983).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been determined using X-ray diffraction methods, revealing a skew conformation with a twisted half-chair shape, which significantly impacts its chemical behavior (Steward et al., 1973).

Chemical Reactions and Properties

Research on 4-oxobutanoic acids and their interactions with other chemical entities like 2-(aminophenyl)methanol has demonstrated the formation of complex structures, indicating the reactive versatility of the 4-oxobutanoic acid framework. These reactions are guided by the nucleophilicity of the interacting molecules and the local hardness of the carbonyl groups involved (Amalʼchieva et al., 2022).

Physical Properties Analysis

The physical properties, such as crystal structure and thermal behavior of derivatives of 4-oxobutanoic acid, have been investigated, showing diverse crystalline forms and stability under various conditions. These studies provide insights into the compound's behavior in different environments, crucial for understanding its applicability in various fields (Nayak et al., 2014).

Chemical Properties Analysis

Extensive studies on the chemical properties, including reactivity and interaction with various reagents, highlight the compound's potential in forming diverse chemical structures and its applications in synthesis. The role of the 4-oxobutanoic acid moiety in facilitating these reactions underscores its importance in organic chemistry and potential pharmaceutical applications (Raju et al., 2015).

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase : This compound, along with others in its class, has been identified as a potent inhibitor of porcine liver glycolic acid oxidase. Such inhibitors are valuable in medicinal chemistry and therapeutic applications (Williams et al., 1983).

Synthesis of Substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines : The compound serves as a key intermediate in synthesizing analogs with biological properties like adrenergic stimulation and bronchial dilator activity. Its derivatives also show antifungal properties (Damez et al., 2001).

Crystal Structure Analysis : The crystal structure of a related compound, 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been determined using X-ray diffraction, revealing a skew molecular conformation (Steward et al., 1973).

Synthesis of Hybrid Compounds : This compound has been used in synthesizing hybrid systems containing pharmacophoric fragments, which are crucial in drug discovery and development (Ivanova et al., 2019).

Antioxidant Properties : Derivatives of this compound have been investigated for their antioxidant properties, which is important in understanding their potential therapeutic applications (Stanchev et al., 2009).

Psychotropic Activity : Studies on psychotropic activity of derivatives of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid have shown various effects, contributing to the understanding of the relationship between chemical structure and biological activity (Pulina et al., 2022).

Anticancer Activity Studies : Research into derivatives of this compound has explored their potential as anticancer agents, showing promise against certain cancer cell lines (Núñez et al., 2006).

Synthesis and Local Anesthetic Activity : The compound has been involved in the synthesis of derivatives with potential local anesthetic properties, which is significant in the field of anesthesiology (Daukshas et al., 1989).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYNFIARXFWNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379636 | |

| Record name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

CAS RN |

175136-33-1 | |

| Record name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)

![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)

![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)